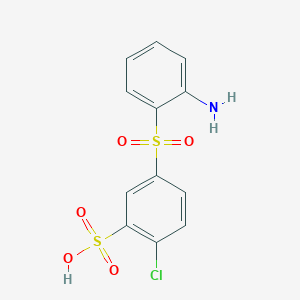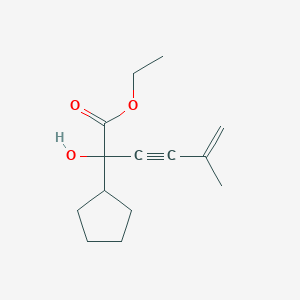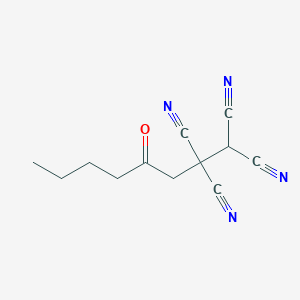
4-Oxooctane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxooctane-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups and a ketone group attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxooctane-1,1,2,2-tetracarbonitrile can be synthesized through the interaction of octanone derivatives with tetracyanoethylene. The reaction typically involves the use of acetic acid as a solvent and ammonium acetate as a catalyst. The mixture is heated to around 40-50°C until the complete dissolution of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Oxooctane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxooctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research into its potential as a building block for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-oxooctane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and ketone groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, oxidation, and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxopentane-1,1,2,2-tetracarbonitrile
- 4-Oxohexane-1,1,2,2-tetracarbonitrile
- 4-Oxoheptane-1,1,2,2-tetracarbonitrile
Uniqueness
4-Oxooctane-1,1,2,2-tetracarbonitrile is unique due to its longer carbon chain compared to its similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, making it suitable for specific applications where other shorter-chain analogs may not be as effective .
Properties
CAS No. |
90138-06-0 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-oxooctane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-2-3-4-11(17)5-12(8-15,9-16)10(6-13)7-14/h10H,2-5H2,1H3 |
InChI Key |
URRUFMZKVMFQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


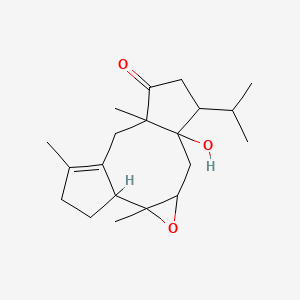

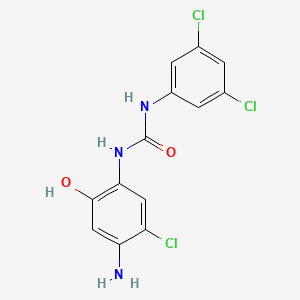

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)


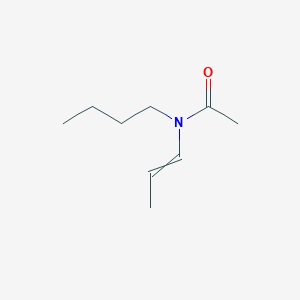
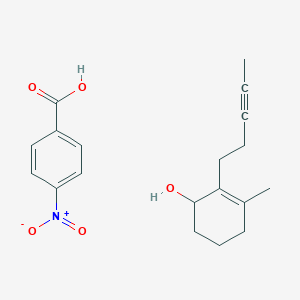
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
